

4-Methyl-2-pentenoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-2-pentenoic acid

Cat. No.: B6272868

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4-Methyl-2-pentenoic Acid**

Prepared by: Gemini, Senior Application Scientist

Foreword

This document provides a comprehensive technical overview of **4-Methyl-2-pentenoic acid**, a molecule of interest in both academic research and industrial applications. As a methyl-branched, α,β -unsaturated carboxylic acid, it possesses a unique combination of structural features that dictate its chemical behavior and potential utility. This guide moves beyond a simple recitation of data, aiming instead to provide researchers, scientists, and drug development professionals with a foundational understanding of its core properties, the rationale behind its reactivity, and the methodologies for its characterization. The protocols and data presented herein are synthesized from established chemical principles and authoritative sources to ensure scientific integrity and practical relevance.

Core Molecular Identity and Physicochemical Profile

4-Methyl-2-pentenoic acid (CAS No: 10321-71-8) is an organic compound classified as a methyl-branched fatty acid.^{[1][2]} Its structure features a carboxylic acid functional group conjugated with a carbon-carbon double bond, a system that is fundamental to its reactivity.

The primary molecular identifiers are:

- Molecular Formula: $C_6H_{10}O_2$ ^[3]

- Molecular Weight: 114.14 g/mol [3][4]
- Synonyms: 3-Isopropyl acrylic acid, (E)-4-methylpent-2-enoic acid[1][5][6]

A summary of its key physicochemical properties is presented below. These parameters are critical for predicting its behavior in various chemical environments, from reaction vessels to biological systems.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[7][8]
Melting Point	34-35 °C	[2][4][8]
Boiling Point	203-204 °C (at 760 mm Hg)	[2][4][8]
Density	0.950 - 0.960 g/cm ³ at 25 °C	[4][8]
Refractive Index	1.442 - 1.453 at 20 °C	[4][8]
pKa (Strongest Acidic)	~4.7 - 5.12	[1][2][9]
Water Solubility	Slightly soluble (~8.2 - 8.5 g/L)	[1][5][7][8]
Organic Solvent Solubility	Soluble in ethanol, ether, acetone	[5][7][10]
logP (o/w)	~1.63 - 1.68	[1][2][8]
Flash Point	>100 °C (87.78 °C reported)	[8][10]

Structural Elucidation: A Spectroscopic Roadmap

The confirmation of **4-Methyl-2-pentenoic acid**'s structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

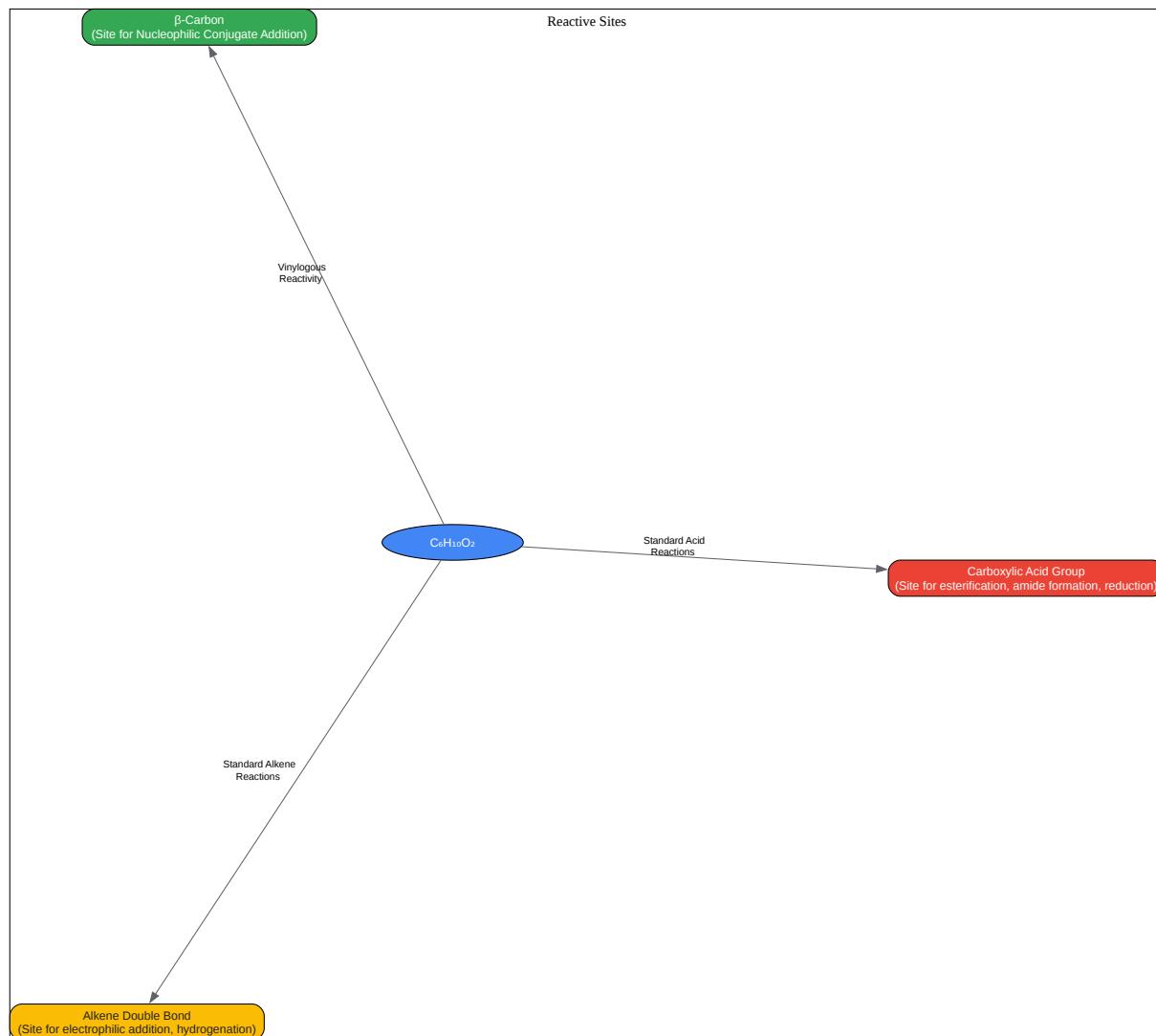
An IR spectrum of this molecule is dominated by the carboxylic acid and alkene functionalities. Key expected absorption bands include:

- O-H Stretch: A very broad and strong band from $\sim 2500\text{-}3300\text{ cm}^{-1}$, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
- C=O Stretch: A strong, sharp absorption band around $1680\text{-}1710\text{ cm}^{-1}$ for the conjugated carbonyl group.
- C=C Stretch: A medium intensity band around $1640\text{-}1650\text{ cm}^{-1}$ due to the alkene double bond.
- C-H Stretches: Bands just below 3000 cm^{-1} for the sp^3 C-H bonds of the isopropyl group and a band just above 3000 cm^{-1} for the sp^2 C-H bonds of the alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR:
 - -COOH Proton: A singlet, typically deshielded, appearing far downfield ($>10\text{ ppm}$).
 - Vinyl Protons (-CH=CH-): Two doublets in the $5.7\text{-}7.5\text{ ppm}$ region. The coupling constant between them would confirm the stereochemistry of the double bond (typically larger for the trans isomer).
 - Isopropyl Methine Proton (-CH(CH₃)₂): A multiplet around $2.1\text{-}2.8\text{ ppm}$, split by the adjacent vinyl proton and the six methyl protons.
 - Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet around $0.9\text{-}1.2\text{ ppm}$, integrating to six protons.
- ^{13}C NMR:
 - Carbonyl Carbon (-COOH): A peak in the $170\text{-}180\text{ ppm}$ range.
 - Alkene Carbons (-CH=CH-): Two peaks between $115\text{-}150\text{ ppm}$.
 - Isopropyl Methine Carbon (-CH(CH₃)₂): A peak in the $30\text{-}40\text{ ppm}$ range.


- Isopropyl Methyl Carbons (-CH(CH₃)₂): A peak in the 20-25 ppm range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a molecular ion (M⁺) peak at an m/z of 114. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the isopropyl group.

Chemical Reactivity: The Interplay of Functional Groups

The chemical personality of **4-Methyl-2-pentenoic acid** is defined by the electronic interplay between its carboxylic acid and the α,β -unsaturated system. This conjugation makes it susceptible to nucleophilic attack not only at the carbonyl carbon but also at the β -carbon in a process known as conjugate or Michael addition.[11][12]

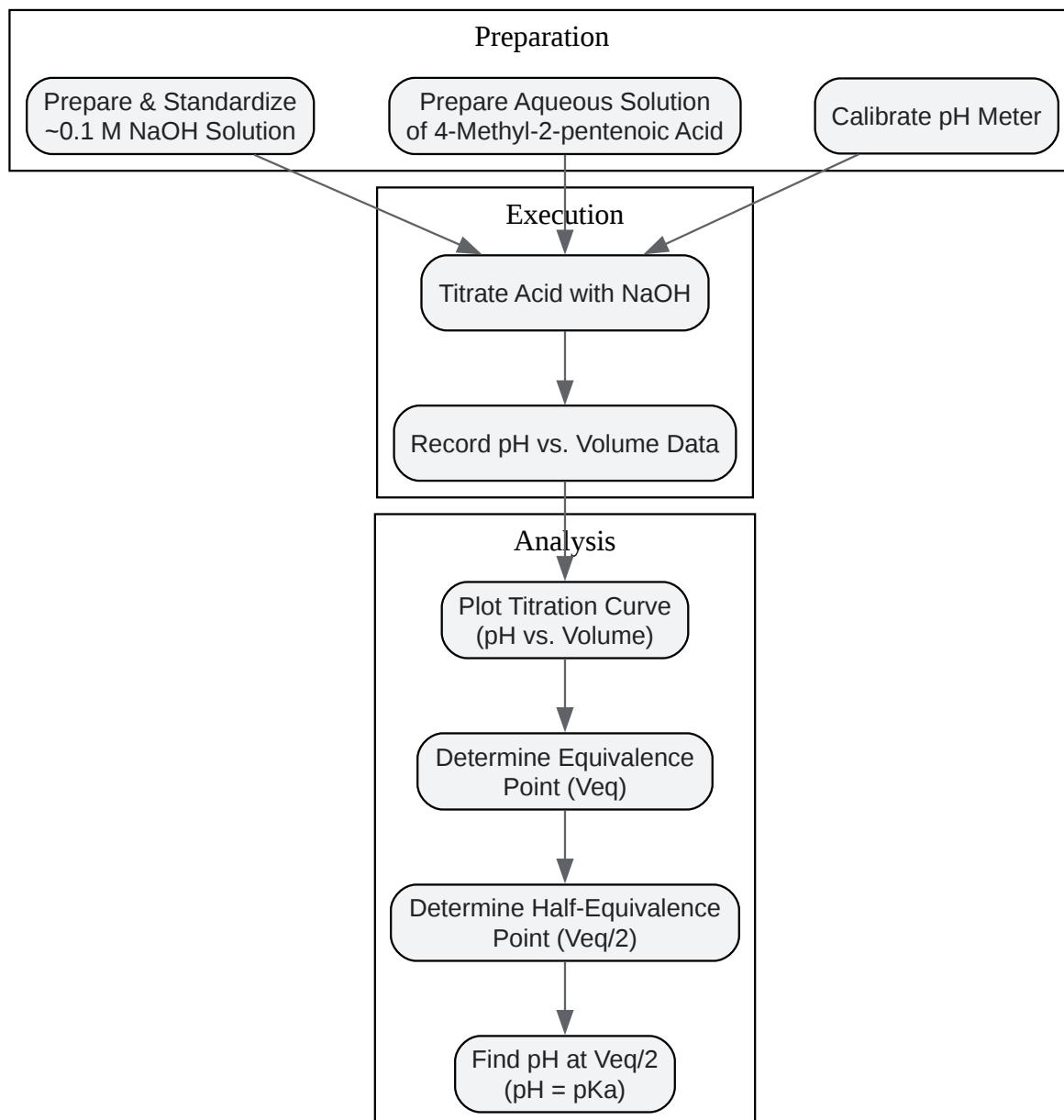
[Click to download full resolution via product page](#)**Caption:** Key reactive sites of **4-Methyl-2-pentenoic acid**.

- Reactions of the Carboxylic Acid: It undergoes typical reactions of carboxylic acids, such as esterification with alcohols, conversion to acid chlorides, and amide formation with amines.
- Reactions of the Alkene: The double bond can be hydrogenated to yield 4-methylpentanoic acid or undergo electrophilic addition reactions, although the electron-withdrawing nature of the carbonyl group deactivates it towards some electrophiles.
- Conjugate Addition: This is a hallmark reaction for α,β -unsaturated carbonyl compounds.[\[12\]](#) Nucleophiles, particularly soft nucleophiles like thiols or cuprates, will preferentially attack the β -carbon. This reactivity is exploited in both organic synthesis and in biological contexts, where molecules with this motif can act as covalent modifiers.[\[13\]](#)

Experimental Protocol: Potentiometric Titration for pKa Determination

The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity. For **4-Methyl-2-pentenoic acid**, this value is crucial for understanding its behavior in aqueous solutions, including physiological environments. Potentiometric titration offers a reliable method for its determination.[\[14\]](#)

Objective: To determine the pKa of **4-Methyl-2-pentenoic acid** by titrating it with a standardized strong base and monitoring the solution's pH.


Principle: The pKa is the pH at which the concentrations of the acidic form (HA) and its conjugate base (A^-) are equal. According to the Henderson-Hasselbalch equation ($pH = pKa + \log([A^-]/[HA])$), this occurs at the half-equivalence point of the titration.[\[14\]](#)

Methodology

- Preparation of Solutions:
 - Analyte: Accurately weigh approximately 0.1-0.2 g of **4-Methyl-2-pentenoic acid** and dissolve it in ~100 mL of deionized water.[\[14\]](#) Gentle warming may be required, followed by cooling to room temperature.
 - Titrant: Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH).

- Apparatus Setup:
 - Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
 - Place the analyte solution in a beaker with a magnetic stir bar.
 - Immerse the calibrated pH electrode in the solution, ensuring it does not contact the stir bar.
 - Fill a burette with the standardized NaOH solution.
- Titration Procedure:
 - Record the initial pH of the analyte solution.
 - Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
 - As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection region around the equivalence point.
 - Continue adding titrant well past the equivalence point until the pH begins to plateau.
- Data Analysis:
 - Plot the Titration Curve: Graph the recorded pH (y-axis) versus the volume of NaOH added (x-axis).
 - Determine the Equivalence Point (V_{eq}): The equivalence point is the midpoint of the steepest part of the curve. This can be identified visually or more accurately by plotting the first derivative ($\Delta\text{pH}/\Delta V$ vs. V), where the peak corresponds to V_{eq} .
 - Determine the Half-Equivalence Point: Calculate the volume at the half-equivalence point ($V_{eq}/2$).
 - Find the $\text{p}K_a$: Locate the volume corresponding to $V_{eq}/2$ on the x-axis of the original titration curve. The corresponding pH on the y-axis is the experimental $\text{p}K_a$ of **4-Methyl-2-**

pentenoic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Showing Compound 4-Methyl-2-pentenoic acid (FDB008176) - FooDB [foodb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. scbt.com [scbt.com]
- 4. 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-2-pentenoic acid, 98+% | Fisher Scientific [fishersci.ca]
- 6. 4-Methyl-2-pentenoic Acid (stabilized with HQ) 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 4-METHYL-2-PENTENOIC ACID | 10321-71-8 [chemicalbook.com]
- 8. 4-methyl-2-pentenoic acid, 10321-71-8 [thegoodsentscompany.com]
- 9. guidechem.com [guidechem.com]
- 10. 4-Methyl-2-pentenoic acid, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. α,β -Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 13. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β -Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.williams.edu [web.williams.edu]
- To cite this document: BenchChem. [4-Methyl-2-pentenoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6272868#4-methyl-2-pentenoic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com